molecular formula C9H14N2O B2369487 2-Ethoxy-5-methylbenzene-1,4-diamine CAS No. 2044902-33-0

2-Ethoxy-5-methylbenzene-1,4-diamine

Cat. No.: B2369487
CAS No.: 2044902-33-0
M. Wt: 166.224
InChI Key: MSKXTLDENNZSAE-UHFFFAOYSA-N
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Description

It is a diamine derivative of toluene and is commonly used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylbenzene-1,4-diamine can be achieved through several methods. One common method involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This process typically requires specific reaction conditions, including controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

2-Ethoxy-5-methylbenzene-1,4-diamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with distinct properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylbenzene-1,4-diamine
  • 2-Ethoxy-4-methylbenzene-1,4-diamine
  • 2-Ethoxy-5-ethylbenzene-1,4-diamine

Uniqueness

2-Ethoxy-5-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and methyl groups on the benzene ring influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-ethoxy-5-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKXTLDENNZSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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